N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-methoxyphenyl)ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide is a complex organic compound that features a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides (e.g., NaCl, KBr), acids (e.g., HCl, H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This modulation affects the stability of microtubules, which are essential for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(3-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-2-3-12(8-13)19-17(21)16(20)18-9-11-5-6-14-15(7-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOPAWLFYLWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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